N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that features a pyrazole ring fused with a triazolopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis may start with the preparation of the pyrazole ring, followed by the formation of the triazolopyrimidine core through cycloaddition reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~7~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
N~7~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.
Mechanism of Action
The mechanism of action of N7-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, binding to their active sites and modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
5-Phenyl-1H-pyrazole: Another pyrazole derivative with a phenyl group.
Triazolopyrimidine derivatives: Compounds with a similar triazolopyrimidine core but different substituents.
Uniqueness
N~7~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C19H19N7O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(5-methyl-2-propylpyrazol-3-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H19N7O/c1-3-9-25-17(10-13(2)24-25)23-18(27)16-11-15(14-7-5-4-6-8-14)22-19-20-12-21-26(16)19/h4-8,10-12H,3,9H2,1-2H3,(H,23,27) |
InChI Key |
FNXGVUCMUWRSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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